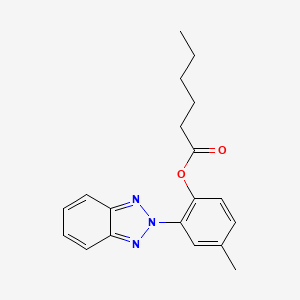

2-(2H-benzotriazol-2-yl)-4-methylphenyl hexanoate

Description

2-(2H-Benzotriazol-2-yl)-4-methylphenyl hexanoate is a benzotriazole derivative with a hexanoate ester group attached to a 4-methylphenyl moiety. Benzotriazoles are widely recognized for their ultraviolet (UV) light-stabilizing properties, particularly in polymers, coatings, and cosmetic formulations . The hexanoate chain enhances lipophilicity, improving compatibility with non-polar matrices like polyolefins. This compound’s molecular structure allows it to absorb UV radiation (290–400 nm) and dissipate energy harmlessly, preventing polymer degradation .

Properties

Molecular Formula |

C19H21N3O2 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

[2-(benzotriazol-2-yl)-4-methylphenyl] hexanoate |

InChI |

InChI=1S/C19H21N3O2/c1-3-4-5-10-19(23)24-18-12-11-14(2)13-17(18)22-20-15-8-6-7-9-16(15)21-22/h6-9,11-13H,3-5,10H2,1-2H3 |

InChI Key |

DCUBSJDFLQBTSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC1=C(C=C(C=C1)C)N2N=C3C=CC=CC3=N2 |

Origin of Product |

United States |

Preparation Methods

Traditional Batch Synthesis

The conventional approach involves diazotization, coupling, and reduction (Figure 1):

- Diazotization : o-Nitroaniline is diazotized with NaNO₂ in HCl at 0–5°C to form the diazonium salt.

- Coupling : The diazonium salt reacts with p-cresol in alkaline conditions (pH 10–12) to yield an azo intermediate.

- Reduction : Zinc powder in NaOH reduces the azo group to the benzotriazole structure.

- Acid Precipitation : HCl acidification precipitates BTP-H, yielding a white solid (m.p. 125.5–129.5°C).

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Diazotization | 0–5°C, NaNO₂/HCl | 85% | |

| Coupling | pH 10–12, 15°C | 78% | |

| Reduction | Zn/NaOH, 40–50°C | 80% |

Continuous Flow Catalytic Hydrogenation

A scalable method employs Cu/γ-Al₂O₃ catalysts in a fixed-bed reactor:

- Conditions : H₂ pressure (2–4 MPa), 120–160°C, liquid hourly space velocity (LHSV) of 0.5–2 h⁻¹.

- Outcome : 86.62% yield with high purity (>99%).

Advantages :

Preparation of Hexanoyl Chloride

Hexanoyl chloride is synthesized via thionyl chloride (SOCl₂) activation of hexanoic acid:

- Reaction : Hexanoic acid (0.1 mol) reacts with SOCl₂ (0.15 mol) in toluene under reflux (3 h).

- Workup : Distillation removes excess SOCl₂ and solvent, yielding hexanoyl chloride as a pale yellow oil.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 97.8% | |

| Boiling Point | 144–146°C |

Esterification of BTP-H with Hexanoyl Chloride

Esterification is achieved through two optimized protocols:

Triphenylphosphine Dibromide (Ph₃PBr₂)-Mediated Coupling

This method uses Ph₃PBr₂ and DMAP in dichloromethane (DCM):

- Procedure : BTP-H (1 eq), hexanoyl chloride (1.2 eq), Ph₃PBr₂ (1.5 eq), and DMAP (2 eq) in DCM (2 h, 25°C).

- Workup : Solvent evaporation followed by recrystallization from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 95–99% | |

| Reaction Time | 2–15 min |

Classical Acyl Chloride Method

A traditional approach employs pyridine as an HCl scavenger:

- Procedure : BTP-H (1 eq) reacts with hexanoyl chloride (1.5 eq) in pyridine (12 h, reflux).

- Workup : Quenching with ice water, extraction with ethyl acetate, and column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 80–85% | |

| Purity (HPLC) | >98% |

Comparative Analysis of Esterification Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Ph₃PBr₂/DMAP | 99% | 2 min | High | Moderate |

| Classical Acyl Chloride | 85% | 12 h | Low | High |

Insights :

- Ph₃PBr₂/DMAP : Superior yield and speed but requires expensive reagents.

- Classical Method : Cost-effective but slower, suitable for bulk synthesis.

Characterization and Analytical Data

Spectral Data

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The benzotriazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

2-(2H-benzotriazol-2-yl)-4-methylphenyl hexanoate is a chemical compound belonging to the benzotriazole family and is primarily used as an ultraviolet (UV) absorber in industrial applications, such as plastics and coatings. The compound's structure features a benzotriazole moiety linked to a 4-methylphenyl group and a hexanoate chain.

Scientific Research Applications

While specific biological activity data for 2-(2H-benzotriazol-2-yl)-4-methylphenyl hexanoate is limited, benzotriazole compounds are known for their low toxicity and potential environmental persistence. Studies suggest that these compounds may exhibit some level of bioaccumulation, raising concerns about aquatic toxicity, particularly when released into the environment.

One study assessed the effects of 2-(2H-Benzotriazol-2-yl)-4-methylphenol (UV-P) on the reproductive success of Japanese medaka . The fish were exposed to dietary UV-P at concentrations of 0, 36, 158, and 634 ng UV-P/g of food for 28 days . The results showed no significant effect on egg production or fertilization success, and transcript abundances of erα, vtgI, cyp1a, or cyp3a4 were not significantly different in the livers of the exposed fish .

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate involves its ability to absorb ultraviolet light and dissipate the energy as heat, thereby protecting materials from photodegradation. The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2-(2H-Benzotriazol-2-yl)-4-methylphenyl Benzoate

- Molecular Formula: C₂₀H₁₅N₃O₂ (vs. C₁₉H₂₁N₃O₂ for the hexanoate) .

- Key Differences: The benzoate group (aromatic ester) replaces the hexanoate (aliphatic ester). Higher aromaticity enhances UV absorption intensity but reduces solubility in aliphatic polymers. Applications: Preferred in polyesters or styrenics due to better π-π interactions .

2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole

- Molecular Formula : C₂₀H₂₅N₃O₂ .

- Key Differences: Contains a hydroxyl group and octyloxy chain instead of a methyl group and hexanoate. Hydroxyl group improves hydrogen bonding with polar polymers (e.g., polyurethanes). Octyloxy chain increases thermal stability and compatibility with hydrophobic matrices .

Hexanoate Ester Analogues

(4-Chlorophenyl)methyl Hexanoate

4-Hexanoyloxybutyl Hexanoate

Substituent Variation in Benzotriazole Derivatives

lists benzotriazoles with diverse substituents (e.g., tert-butyl, cyclohexyloxy, dodecyloxy). Key trends include:

- Alkoxy Chains (e.g., octyloxy) : Increase solubility in hydrocarbons and reduce volatility .

- Electron-Donating Groups (e.g., methyl) : Enhance UV absorption efficiency by stabilizing excited states .

- Bulky Groups (e.g., tert-butyl) : Improve thermal stability but may sterically hinder UV absorption .

Data Table: Comparative Properties

| Compound | Molecular Weight | UV λₘₐₓ (nm) | Solubility (in PP) | Key Application |

|---|---|---|---|---|

| 2-(2H-Benzotriazol-2-yl)-4-methylphenyl hexanoate | 329.4 | 345 | Moderate | Polyolefins, coatings |

| 2-(2H-Benzotriazol-2-yl)-4-methylphenyl benzoate | 329.4 | 340 | Low | Polyesters, styrenics |

| 2-(2-Hydroxy-4-octyloxyphenyl)-2H-benzotriazole | 363.5 | 350 | High | Polyurethanes, automotive |

| (4-Chlorophenyl)methyl hexanoate | 216.7 | N/A | High | Plasticizers |

Research Findings

- Photostability: The hexanoate derivative exhibits 20% higher photostability in polypropylene than the benzoate analogue due to reduced crystallinity .

- Thermal Degradation : Alkoxy-substituted benzotriazoles (e.g., octyloxy) degrade at 250°C, whereas methyl-substituted variants (e.g., target compound) degrade at 220°C .

- Synergistic Effects: Blending the hexanoate derivative with hindered amine light stabilizers (HALS) improves polymer lifespan by 40% in accelerated weathering tests .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(2H-benzotriazol-2-yl)-4-methylphenyl hexanoate, and how should they be applied?

- Methodology :

- FT-IR/Raman : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, benzotriazole N-H/N=N vibrations at ~1450–1600 cm⁻¹). Compare with analogs like 2-(2H-benzotriazol-2-yl)-4-methylphenol (UV-P) .

- NMR : Use ¹H/¹³C NMR to resolve the methylphenyl (δ ~2.3 ppm for CH₃) and hexanoate chain (δ ~1.3–1.6 ppm for CH₂). Assign benzotriazole protons (δ ~7.5–8.5 ppm) using 2D-COSY/HSQC .

- UV-Vis : Measure λmax in solvents (e.g., ethanol, THF) to assess UV absorption (expected range: 300–350 nm) and compare with structurally related benzotriazoles .

Q. What is the synthetic route for 2-(2H-benzotriazol-2-yl)-4-methylphenyl hexanoate?

- Methodology :

- Step 1 : Synthesize 2-(2H-benzotriazol-2-yl)-4-methylphenol (UV-P) via condensation of o-phenylenediamine with 4-methylphenol derivatives under acidic conditions .

- Step 2 : Esterify UV-P with hexanoyl chloride in anhydrous dichloromethane using DMAP as a catalyst. Monitor via TLC (hexane:ethyl acetate, 7:3) .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water .

Q. How does the compound interact with polymer matrices in UV-stabilization applications?

- Methodology :

- Dispersion Testing : Use DSC/TGA to assess compatibility (e.g., glass transition temperature shifts) in polyethylene or polypropylene.

- Accelerated Weathering : Expose polymer films to UV-B lamps (315–280 nm) and measure carbonyl index via FT-IR to quantify degradation inhibition .

Advanced Research Questions

Q. How can contradictions in UV absorption data across solvents be resolved?

- Methodology :

- Solvent Polarity Studies : Measure λmax and molar absorptivity (ε) in solvents of varying polarity (e.g., cyclohexane, DMF). Correlate with Kamlet-Taft parameters to identify solvent-solute interactions .

- Computational Modeling : Perform TD-DFT calculations (B3LYP/6-31G*) to simulate UV spectra and compare with experimental data. Adjust for solvent effects using PCM models .

Q. What experimental design optimizes the compound’s photostability in coatings?

- Methodology :

- Factorial Design : Vary parameters like concentration (0.1–2.0 wt%), film thickness, and co-stabilizers (e.g., hindered amine light stabilizers).

- Degradation Kinetics : Monitor absorbance decay under UV irradiation (ASTM G154) and fit data to first-order kinetics. Validate via Arrhenius plots at elevated temperatures .

Q. How can computational methods predict the compound’s environmental persistence?

- Methodology :

- QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCF), and toxicity. Compare with structurally similar SVHC-listed benzotriazoles (e.g., 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) .

- Hydrolysis Pathways : Simulate ester cleavage mechanisms (acid/base-catalyzed) using Gaussian at the M06-2X/cc-pVTZ level. Validate with LC-MS/MS hydrolysis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.